molecular formula C19H24N2O3S B2771878 (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone CAS No. 1797612-28-2

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone

Cat. No.: B2771878
CAS No.: 1797612-28-2
M. Wt: 360.47
InChI Key: NDONPPKCYYGGBU-UHFFFAOYSA-N
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Description

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone is a complex organic compound that features a pyrrolidine ring, a quinoline moiety, and a tert-butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the pyrrolidine ring through a series of nucleophilic substitution reactions. The tert-butylsulfonyl group is then added using sulfonylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Quinoline derivatives: Compounds like 2-methylquinoline and other substituted quinolines.

Uniqueness

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butylsulfonyl group, in particular, may enhance its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-(2-methylquinolin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13-8-9-14-6-5-7-16(17(14)20-13)18(22)21-11-10-15(12-21)25(23,24)19(2,3)4/h5-9,15H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDONPPKCYYGGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)S(=O)(=O)C(C)(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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